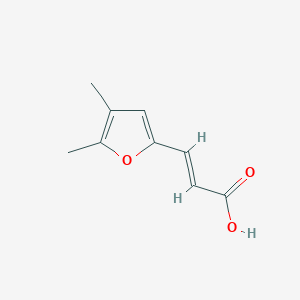

3-(4,5-Dimethyl-2-furyl)propenoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4,5-Dimethyl-2-furyl)propenoic acid is a chemical compound with the molecular formula C9H10O3 . It is used for experimental and research purposes .

Synthesis Analysis

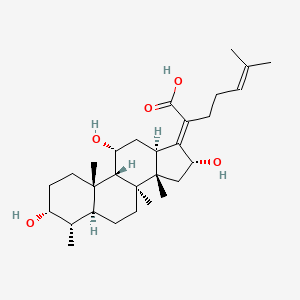

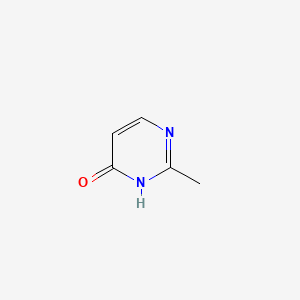

The synthesis of this compound involves several steps. It starts with the conversion of this compound to the acid azide, which is then cyclized to give 2,3-dimethyl-5H-furo[3,2-c]pyridine-4-one by heating at 240°C . The pyridone is then chlorinated with phosphorus oxychloride to give a product, which is reduced with zinc and acetic acid to 2,3-dimethylfuro[3,2-c]pyridine .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as FTIR, NMR (1H, 13C), and elemental analysis .Chemical Reactions Analysis

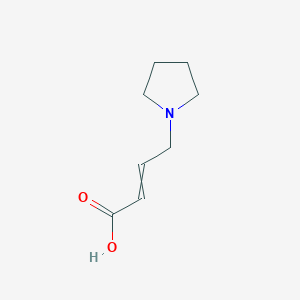

The chemical reactions involving this compound are complex and involve several steps. For instance, the substituted 3-(2-furyl)acrylic acids were esterified using MeSO3H/SiO2 as a heterogeneous acid catalyst . The 3-(2-furyl)acrylic acids containing acid-sensitive functional groups on the furan ring were esterified by dimethyl carbonate as the sustainable reagent by base-catalyzed transesterification reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point of 281.171ºC at 760 mmHg and a density of 1.184g/cm3 .科学的研究の応用

Conformational Analysis and Solvent Effects :

- Conformations of E-2-phenyl-3(2'-furyl)propenoic acid and its methyl ester were studied in different solvents, including methanol, chloroform, and dimethyl sulfoxide, revealing no conformational preferences experimentally (Forgó, Felfoeldi, & Pálinkó, 2005).

Intermolecular Hydrogen Bonding Interactions :

- The potential for intermolecular hydrogen bonding between stereoisomers of α-phenyl furylcinnamic acids was explored using a semiempirical quantum chemical method. This study found that long-range ordering was possible only in the Z isomers (Talabér, Paksi, & Pálinkó, 2003).

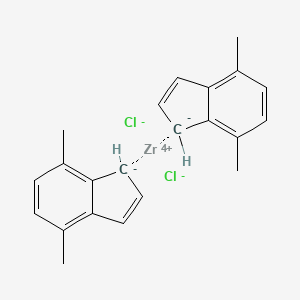

Enantioselective Hydrogenation in Catalysis :

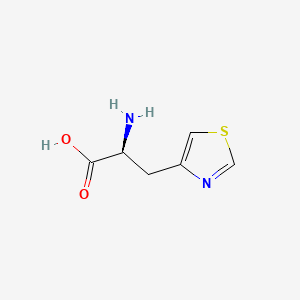

- The compound's hydrogenation was explored for its enantioselective properties, demonstrating that 2-furyl substituted compound was selectively hydrogenated to its corresponding propionic acid with significant enantiomeric excess (Hermán et al., 2009).

Synthesis and Chemical Transformations :

- Various methods for synthesizing and transforming 3-(4,5-Dimethyl-2-furyl)propenoic acid and its derivatives were explored, including reactions to produce various organic compounds such as pyridines and furans (Bobošík, Krutošíková, & Jordis, 1995).

Thermodynamic Properties :

- The thermodynamic characteristics of melting and dissolution of this compound in various organic solvents were studied, establishing a linear dependence of solubility on the enthalpy and entropy of mixing with different polarities of solvents (Sobechko et al., 2015).

特性

IUPAC Name |

(E)-3-(4,5-dimethylfuran-2-yl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6-5-8(12-7(6)2)3-4-9(10)11/h3-5H,1-2H3,(H,10,11)/b4-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZSIVARMUCXBMB-ONEGZZNKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=C1)C=CC(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(OC(=C1)/C=C/C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。